(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Overview
Description
(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide is a useful research compound. Its molecular formula is C20H25N3O and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.218592667 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
LSD-d3, also known as Lysergic acid diethylamide-d3, primarily targets the serotonin receptors in the brain . It acts on multiple serotonin receptor subtypes, including 5-HT1A , 5-HT2A , and 5-HT2B . These receptors play a crucial role in regulating mood, cognition, and perception.
Mode of Action
LSD-d3 interacts with its targets by acting as a partial agonist at the 5-HT2A receptor It also acts on the 5-HT1A receptor . The interaction of LSD-d3 with these receptors leads to changes in neuronal signaling and brain activity, which are thought to underlie its hallucinogenic effects.
Biochemical Pathways
The action of LSD-d3 affects several biochemical pathways. This modulation of neurotransmission and intracellular signaling pathways can lead to changes in neural plasticity and brain function .
Pharmacokinetics
LSD-d3 is rapidly absorbed, with maximum plasma concentrations reached approximately 1.7 hours after administration . It exhibits first-order elimination kinetics, with a half-life of around 3.6 hours . The compound is metabolized in the liver, and only a small fraction (1%) is excreted unchanged in the urine within the first 24 hours .
Result of Action
The molecular and cellular effects of LSD-d3’s action result in profound alterations in perception, thought processes, and mood . These effects can include visual hallucinations, synesthesia (a blending of sensory experiences), and an altered sense of time . It’s also been suggested that LSD-d3 may enhance empathy and social behavior .
Biochemical Analysis
Biochemical Properties
Lysergic Acid Diethylamide-D3 interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized to 2-oxo-3-hydroxy-LSD (O-H-LSD) and N-desmethyl-LSD (nor-LSD) by cytochrome P450 complex liver enzymes . The interactions of Lysergic Acid Diethylamide-D3 with these enzymes play a crucial role in its biochemical reactions .
Cellular Effects
Lysergic Acid Diethylamide-D3 has profound effects on various types of cells and cellular processes. It influences cell function by altering the cognitive processes and sensory perceptions . It also affects the activity of serotonin (5-HT) neurons originating in the dorsal raphe nucleus (DRN) in male mice .
Molecular Mechanism
The mechanism of action of Lysergic Acid Diethylamide-D3 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to act as an agonist at the 5-HT2A receptor subtypes in the central nervous system (CNS) . Furthermore, it has been found that Lysergic Acid Diethylamide-D3 can penetrate cellular membranes, allowing interaction with intracellular 5-HT2A receptors .
Temporal Effects in Laboratory Settings
The effects of Lysergic Acid Diethylamide-D3 change over time in laboratory settings. Studies have shown that while acute administration of Lysergic Acid Diethylamide-D3 does not produce any anxiolytic or antidepressant effects in non-stressed mice, repeated administration of the compound can prevent stress-induced anxiety-like behavior .
Dosage Effects in Animal Models
The effects of Lysergic Acid Diethylamide-D3 vary with different dosages in animal models. For instance, acute Lysergic Acid Diethylamide-D3 injection failed to increase social behavior in male mice. Repeated Lysergic Acid Diethylamide-D3 administration promotes social behavior .
Metabolic Pathways
Lysergic Acid Diethylamide-D3 is involved in several metabolic pathways. It is primarily metabolized to 2-oxo-3-hydroxy-LSD (O-H-LSD) and N-desmethyl-LSD (nor-LSD) by cytochrome P450 complex liver enzymes .
Properties
IUPAC Name |
(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3/t14-,18-/m1/s1/i3D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYOSLLFUXYJDT-WABLSUFGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675998 | |
Record name | (8beta)-N,N-Diethyl-6-(~2~H_3_)methyl-9,10-didehydroergoline-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-38-3 | |
Record name | (8beta)-N,N-Diethyl-6-(~2~H_3_)methyl-9,10-didehydroergoline-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136765-38-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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